1-(2,6-Dimethylphenyl)pyrrolidin-2-one
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Overview
Description
1-(2,6-Dimethylphenyl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidinone ring substituted with a 2,6-dimethylphenyl group. This compound is part of the pyrrolidinone family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and organic synthesis .
Preparation Methods
The synthesis of 1-(2,6-Dimethylphenyl)pyrrolidin-2-one can be achieved through several routes. One common method involves the cyclization of N-substituted piperidines. This process includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2,6-Dimethylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,6-Dimethylphenyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes, receptors, and other proteins, leading to various pharmacological effects. The exact molecular targets and pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
1-(2,6-Dimethylphenyl)pyrrolidin-2-one can be compared with other pyrrolidinone derivatives, such as:
Pyrrolidin-2-one: A simpler analog without the 2,6-dimethylphenyl group.
4,5-Disubstituted pyrrolidin-2-one: Compounds with additional substituents on the pyrrolidinone ring.
Pyrrolidin-2,5-diones: Compounds with an additional carbonyl group at the 5-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H15NO |
---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
1-(2,6-dimethylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H15NO/c1-9-5-3-6-10(2)12(9)13-8-4-7-11(13)14/h3,5-6H,4,7-8H2,1-2H3 |
InChI Key |
MAEXDEOBDFLHEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCCC2=O |
Origin of Product |
United States |
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